7-isothiocyanato-4-methyl-2H-chromen-2-one
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Overview
Description
7-Isothiocyanato-4-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H7NO2S and a molecular weight of 217.24 g/mol . It is a derivative of chromenone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the chromenone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isothiocyanato-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing chromenone derivatives . This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials include 4-methylumbelliferone and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Isothiocyanato-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Oxidation and Reduction Reactions: The chromenone core can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols can react with the isothiocyanate group under mild conditions to form thiourea and thiocarbamate derivatives.
Cyclization: Acid or base catalysts can facilitate the cyclization reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the chromenone core.
Reduction: Reducing agents such as sodium borohydride can reduce the chromenone core to the corresponding dihydro derivatives.
Major Products Formed
The major products formed from these reactions include thiourea derivatives, fused ring systems, and oxidized or reduced chromenone derivatives .
Scientific Research Applications
7-Isothiocyanato-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 7-isothiocyanato-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. This can result in the inhibition of key enzymes involved in cellular processes, such as those related to cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A precursor in the synthesis of 7-isothiocyanato-4-methyl-2H-chromen-2-one, known for its anti-inflammatory and anticancer properties.
Coumarin: A parent compound of chromenone derivatives, widely studied for its anticoagulant and antimicrobial activities.
Thiourea Derivatives: Compounds formed from the reaction of isothiocyanates with amines, known for their diverse biological activities.
Uniqueness
This compound is unique due to the presence of both the chromenone core and the isothiocyanate group, which imparts a combination of chemical reactivity and biological activity not commonly found in other compounds. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-isothiocyanato-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-7-4-11(13)14-10-5-8(12-6-15)2-3-9(7)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODWTHSAMFLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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